4,6-Dichloro-2-isothiocyanatopyrimidine
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Overview
Description
4,6-Dichloro-2-isothiocyanatopyrimidine is a chemical compound with the molecular formula C5HCl2N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and an isothiocyanate group at the 2nd position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 2nd position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and subsequent isothiocyanation steps are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-isothiocyanatopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used solvents.
Catalysts: Palladium-based catalysts are often employed in cross-coupling reactions.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Resulting from the substitution of chlorine atoms with various nucleophiles.
Scientific Research Applications
4,6-Dichloro-2-isothiocyanatopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-isothiocyanatopyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-isocyanatopyrimidine: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4,6-Dichloropyrimidine: Lacks the isothiocyanate group and is used as a precursor in the synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine.
Uniqueness
This compound is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and addition reactions makes it valuable in the synthesis of diverse chemical entities .
Properties
Molecular Formula |
C5HCl2N3S |
---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
4,6-dichloro-2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5HCl2N3S/c6-3-1-4(7)10-5(9-3)8-2-11/h1H |
InChI Key |
CGKUGRMUMOQEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N=C=S)Cl |
Origin of Product |
United States |
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